8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate
Description
This compound belongs to the imidazo-diazepine class, characterized by a fused bicyclic structure combining imidazole and diazepine rings. The tert-butyl and ethyl ester groups at positions 8 and 6, respectively, confer steric bulk and modulate lipophilicity, which may influence solubility, metabolic stability, and reactivity.
Properties
IUPAC Name |
8-O-tert-butyl 6-O-ethyl 5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-5-21-13(19)11-7-17(14(20)22-15(2,3)4)9-12-6-16-10-18(12)8-11/h6,10-11H,5,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIXGQMIMFMQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC2=CN=CN2C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109104 | |
| Record name | 5H-Imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylic acid, 6,7-dihydro-, 8-(1,1-dimethylethyl) 6-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-75-1 | |
| Record name | 5H-Imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylic acid, 6,7-dihydro-, 8-(1,1-dimethylethyl) 6-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylic acid, 6,7-dihydro-, 8-(1,1-dimethylethyl) 6-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate (CAS No. 1330763-75-1) is a synthetic compound belonging to the imidazodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including cytotoxic effects against cancer cell lines and other pharmacological properties.
The molecular formula of this compound is C15H23N3O4, with a molar mass of approximately 309.36 g/mol. The compound is characterized by its unique imidazo[1,5-a][1,4]diazepine framework which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3O4 |
| Molar Mass | 309.36 g/mol |
| CAS Number | 1330763-75-1 |
| Storage Conditions | Room Temperature |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. One significant study reported that this compound exhibited selective cytotoxicity against several cancerous cell lines while showing minimal effects on normal cells.
Table of IC50 Values Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 120 |
| U87 (Glioblastoma) | 150 |
| EUFA30 (Normal) | >200 |
| HEK293 (Normal) | >250 |
These results indicate that the compound has a promising therapeutic index for targeting cancer cells while sparing normal cells.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate specific apoptotic pathways leading to cell death. Further research is needed to elucidate the precise molecular mechanisms involved.
Pharmacological Properties
In addition to its cytotoxicity, preliminary studies have indicated potential antimicrobial properties of the compound. It has shown activity against both Gram-positive and Gram-negative bacterial strains:
Table of Antimicrobial Activity
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | No activity |
Case Studies
A case study involving the administration of this compound in vitro demonstrated significant inhibition of tumor growth in HeLa and U87 cell lines over a period of 48 hours. The results were promising enough to warrant further investigation into its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
(a) 7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate (QN-3280)
- Key Differences :
- Ring System : Imidazo[1,2-d]diazepine vs. imidazo[1,5-a]diazepine in the target compound.
- Substituent Positions : tert-Butyl at position 7 and ethyl at position 3 vs. tert-butyl at 8 and ethyl at 4.
- Properties :
(b) Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Key Differences: Core Structure: Imidazo[1,2-a]pyridine vs. imidazo-diazepine. Functional Groups: Bromophenyl and cyano groups enhance electronic diversity.
- Properties: Lower yield (61%) compared to imidazo-thiazine derivatives (85% in ). Potential as a fluorescent material or pharmaceutical intermediate .
(c) Etizolam ()
- Key Differences: Core Structure: Thieno-triazolo-diazepine vs. imidazo-diazepine. Substituents: Chlorophenyl and methyl groups confer high GABA receptor affinity.
- Properties: Pharmacologically active (sedative-hypnotic) with controlled substance status. Highlights the role of aromatic substituents in biological activity .
Table 1: Comparative Analysis of Key Compounds
Preparation Methods
Two-Step Synthesis via Reductive Amination and Cyclization
Source :
This method employs imidazole derivatives as starting materials:
- Step 1 : Compound 5A2 (212 g, 2.0 mol) reacts with 5A1 (195 g, 2.6 mol) in toluene under reflux with catalytic TsOH·H₂O. The intermediate is isolated as a colorless oil.
- Step 2 : The crude product undergoes reduction with sodium borohydride (114 g, 3.0 mol) in ethanol at 0°C, followed by extraction and purification to yield the final dicarboxylate.
- Short synthesis route (2 steps).
- Uses inexpensive reagents (toluene, sodium borohydride).
- No explicit yield reported, but the process is described as scalable for industrial production.
Five-Step Synthesis from Imidazole-2-Carbaldehyde
Source :
This route involves sequential functionalization and protection:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Reductive amination | Benzylamine, NaBH₃CN, ethanol, 30°C | N/A |
| 2 | Cyclization with bromoethyl acrylate | Methanol, 10–80°C | 6.2–17% |
| 3 | Debenzylation | H₂, Pd/C or Pd(OH)₂, methanol, 50°C | 35–42% |
| 4 | BOC protection | BOC anhydride, triethylamine, ethanol, 25°C | 67% |
| 5 | Reduction of ester to hydroxymethyl | LiAlH₄, THF, -10°C | 76% |
Overall Yield : ~6.2% (lowest) to 67% (highest step).
Advantages :
- Uses commercially available starting materials.
- BOC protection enhances stability for downstream applications.
Comparative Analysis of Methods
| Parameter | Two-Step Method | Five-Step Method |
|---|---|---|
| Steps | 2 | 5 |
| Key Reagents | TsOH, NaBH₄ | Pd/C, BOC anhydride, LiAlH₄ |
| Conditions | Reflux (Step 1), 0°C (Step 2) | 10–80°C (Step 2), 50°C (Step 3) |
| Yield | Not reported | 6.2–76% (step-dependent) |
| Scalability | Industrial-friendly | Moderate (requires chromatography) |
Critical Considerations
- Reduction Efficiency : Sodium borohydride (NaBH₄) in ethanol vs. lithium aluminum hydride (LiAlH₄) in THF impacts functional group tolerance and safety.
- Protective Groups : The BOC group in prevents side reactions during cyclization but adds synthetic steps.
- Catalytic Hydrogenation : Debenzylation using Pd/C or Pd(OH)₂ is effective but requires careful handling of hydrogen gas.
Optimization Opportunities
- Alternative Reducing Agents : Replace NaBH₄ with BH₃-THF for higher selectivity in Step 2.
- Flow Chemistry : Continuous-flow systems could improve yields in cyclization steps.
Q & A
Q. What are the common synthetic routes for preparing 8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate?
The synthesis typically involves three key steps:
Core Formation : Cyclization reactions to construct the imidazo[1,5-a][1,4]diazepine bicyclic framework.
Functionalization : Alkylation to introduce tert-butyl and ethyl groups, often under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions.
Esterification : Attachment of dicarboxylate groups via esterification using activated carbonyl reagents (e.g., DCC/DMAP).
Reaction optimization requires precise control of temperature (e.g., 0–60°C) and solvent selection (e.g., DMF or THF) to maximize yield and purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is essential:
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to verify proton/carbon environments and substituent positions.
- Mass Spectrometry : HRMS (ESI) for accurate molecular weight confirmation (e.g., theoretical vs. observed mass within ±3 ppm).
- Infrared Spectroscopy : IR (KBr pellet) to identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).
Cross-referencing spectral data with analogous compounds ensures structural accuracy .
Q. What solvents and reaction conditions are optimal for purifying this compound?
- Recrystallization : Use polar aprotic solvents like dichloromethane/hexane mixtures to remove impurities.
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (10–50%) for intermediates.
- Drying Agents : Anhydrous MgSO₄ or Na₂SO₄ for post-reaction workup to eliminate residual moisture .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways.
- Condition Screening : Machine learning algorithms analyze experimental variables (e.g., solvent polarity, temperature) to predict optimal conditions.
- Feedback Loops : Integrate experimental yields with computational data to refine reaction parameters iteratively .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Multi-NMR Techniques : Use DEPT-135, COSY, and HSQC to resolve overlapping signals in complex regions (e.g., diastereotopic protons).
- Isotopic Labeling : Introduce 13C or 15N labels to track specific atoms in crowded spectra.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in slow-evaporation setups (e.g., using DCM/ether) .
Q. How does the compound interact with biological targets like GABA-A receptors?
- Binding Assays : Radioligand displacement studies (e.g., [³H]flumazenil) quantify receptor affinity (IC₅₀ values).
- Electrophysiology : Patch-clamp recordings on transfected HEK293 cells measure chloride ion flux modulation.
- In Silico Docking : Molecular dynamics simulations predict binding poses within receptor pockets .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C.
- Metabolic Studies : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites.
- Forced Degradation : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across studies?
- Dose-Response Reproducibility : Validate assays with internal controls (e.g., positive/negative reference compounds).
- Cell Line Variability : Test activity across multiple cell lines (e.g., HEK293 vs. primary neurons) to rule out model-specific effects.
- Pharmacokinetic Factors : Measure plasma protein binding and bioavailability to correlate in vitro vs. in vivo efficacy .
Q. What steps mitigate variability in synthetic yields between batches?
- Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., alkylation).
- Reagent Purity : Pre-dry solvents (e.g., molecular sieves for THF) and use fresh catalysts (e.g., Pd/C for hydrogenation).
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progress .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, 60°C, 12 hr | 61–75 | |
| Alkylation | NaH, THF, 0°C → RT | 55–68 | |
| Esterification | DCC, DMAP, CH₂Cl₂, 24 hr | 70–85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
